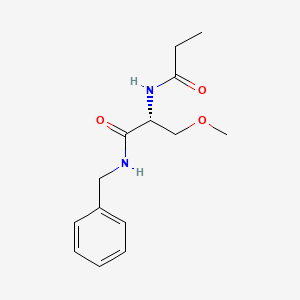

(2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide

説明

“(2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide” is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.33. It is used for research purposes. This compound is an impurity that can be found in the preparation of lacosamide, a medication used for the treatment of epilepsy .

科学的研究の応用

Central Nervous System Disorders Treatment

(2R)-2-Propanoylamino-N-benzyl-3-methoxypropionamide, known for its anticonvulsant properties, has shown effectiveness in treating central nervous system disorders like epilepsy, nervous anxiety, psychosis, and insomnia. It serves as an intermediate in developing N-benzyl-2-acetamido propionamide derivatives, particularly anticonvulsant N-benzyl-2-acetamido-3-methoxypropionamide (Habernickel, 2003).

Discovery of Interacting Proteins

This compound is used in the discovery of interacting proteins associated with its function and toxicity. This is achieved through analogues containing "affinity bait" and "chemical reporter" groups, aiding in the identification of proteins such as collapsin response mediator protein 2 (Park et al., 2009).

Synthesis and Impurity Analysis

The synthesis process of N-Benzyl-2-bromo-3-methoxypropionamide, a related compound, has been studied, with an emphasis on identifying and analyzing main impurities and discussing their formation mechanism. This contributes to the understanding of the chemical properties and purity of related compounds (Li Yong, 2013).

Anticonvulsant Activities

Extensive research has been done on the synthesis and anticonvulsant activities of derivatives of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide. These studies have revealed significant insights into the structure-activity relationships of these compounds, contributing to the development of more effective anticonvulsants (Andurkar et al., 1998).

Sodium Channel Modulation

This compound has been evaluated for its ability to modulate sodium currents in neuronal cells. The introduction of specific pharmacophores has been found to enhance the magnitude of sodium channel slow inactivation, providing insights into novel treatments for neurological disorders (King et al., 2012).

Analgesic Activity

Research indicates that derivatives of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide exhibit potent anticonvulsant activities with pain-attenuating properties. This highlights its potential application in the treatment of neuropathic pain and epilepsy (King et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPMANYFQVBFSR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

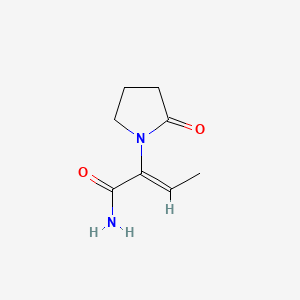

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide in the context of lacosamide production?

A: (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide is identified as a potential impurity generated during the synthesis of lacosamide. [] The presence of impurities in active pharmaceutical ingredients like lacosamide is a critical concern due to their potential to impact drug safety and efficacy.

Q2: How does the research aim to address the presence of this impurity?

A: The research focuses on developing and optimizing synthetic procedures specifically designed to minimize or eliminate the formation of this impurity during lacosamide production. [] This involves controlling reaction conditions, exploring alternative reagents, and implementing purification steps to ensure the final drug product meets the required purity standards.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)

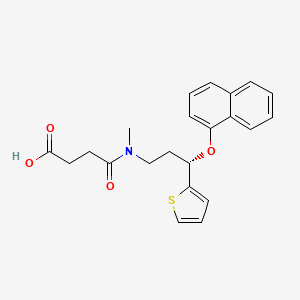

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)